molecular formula C11H12ClNO4 B225787 5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid

5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid

Cat. No. B225787
M. Wt: 257.67 g/mol
InChI Key: BIKRHYLYFKBXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid, also known as CHOP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it a promising candidate for further investigation.

Mechanism of Action

5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid exerts its biological effects through the inhibition of various enzymes and receptors, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor kappa B (NF-κB). These enzymes and receptors play a crucial role in the regulation of inflammation, cell proliferation, and apoptosis. By inhibiting their activity, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. It can also induce apoptosis in cancer cells and reduce the proliferation of cancer cells in vitro. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid is its ability to selectively inhibit specific enzymes and receptors, making it a useful tool for studying their biological functions. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can pose challenges for experimental design and interpretation.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of 5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid in various diseases. Possible future directions include the development of more efficient synthesis methods, the evaluation of its pharmacokinetic properties, and the exploration of its potential synergistic effects with other drugs. Additionally, the investigation of this compound's effects on other biological processes and its potential side effects will be important for its further development as a therapeutic agent.

Synthesis Methods

The synthesis of 5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid involves the reaction of 5-chloro-2-hydroxyaniline with 5-oxopentanoic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

5-(5-Chloro-2-hydroxyanilino)-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its ability to inhibit the activity of certain enzymes and receptors makes it a promising candidate for drug development.

properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

5-(5-chloro-2-hydroxyanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H12ClNO4/c12-7-4-5-9(14)8(6-7)13-10(15)2-1-3-11(16)17/h4-6,14H,1-3H2,(H,13,15)(H,16,17)

InChI Key

BIKRHYLYFKBXFD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)NC(=O)CCCC(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CCCC(=O)O)O

Origin of Product

United States

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